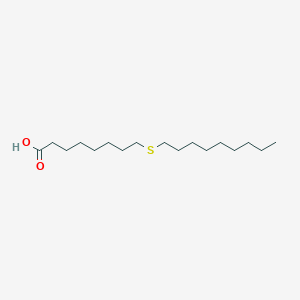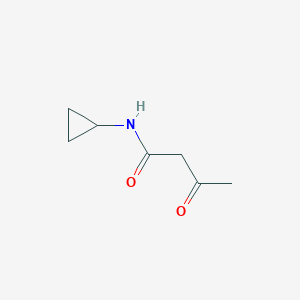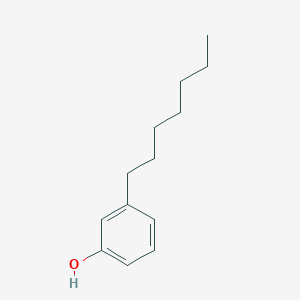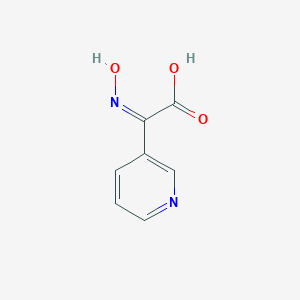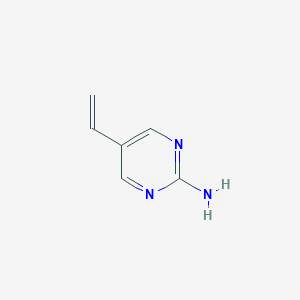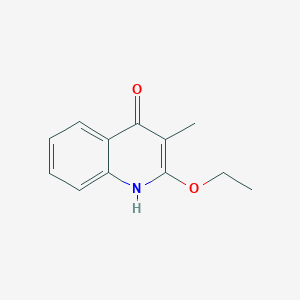
2-Ethoxy-3-methylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methylquinolin-4-ol is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a unique chemical structure that makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-methylquinolin-4-ol is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in various biological processes. It has also been found to have an impact on cellular signaling pathways.
Effets Biochimiques Et Physiologiques
2-Ethoxy-3-methylquinolin-4-ol has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, the compound has been found to have potential neuroprotective effects, which can help protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethoxy-3-methylquinolin-4-ol is its unique chemical structure, which makes it an ideal candidate for various research studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Ethoxy-3-methylquinolin-4-ol. One potential direction is the further exploration of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, the compound could be further studied for its potential use in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, 2-Ethoxy-3-methylquinolin-4-ol is a synthetic compound that has potential applications in various scientific research studies. The compound has a unique chemical structure and has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe and in the treatment of cancer and neurodegenerative diseases. While the compound has some limitations, it has several advantages that make it an ideal candidate for various research studies.
Méthodes De Synthèse
2-Ethoxy-3-methylquinolin-4-ol can be synthesized using various methods. One of the most common methods is the Pfitzinger reaction. In this method, 2-aminobenzophenone is reacted with ethyl oxalate in the presence of a strong base to yield the desired product. Another method involves the reaction of 2-chloro-3-methylquinoline with sodium ethoxide in ethanol to yield the desired compound. The synthesis method used depends on the availability of starting materials and the desired yield.
Applications De Recherche Scientifique
2-Ethoxy-3-methylquinolin-4-ol has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
105677-47-2 |
|---|---|
Nom du produit |
2-Ethoxy-3-methylquinolin-4-ol |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8(2)11(14)9-6-4-5-7-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
RKSVCZOSLDPISL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2N1)C |
SMILES canonique |
CCOC1=C(C(=O)C2=CC=CC=C2N1)C |
Synonymes |
4-Quinolinol,2-ethoxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



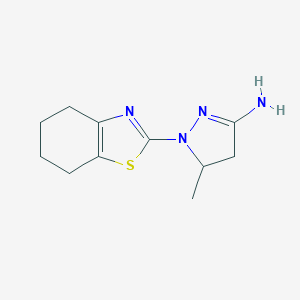
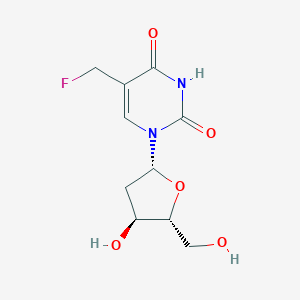
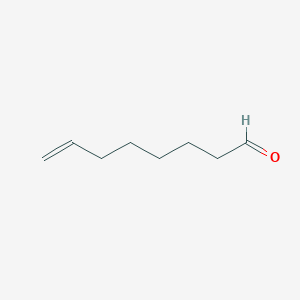
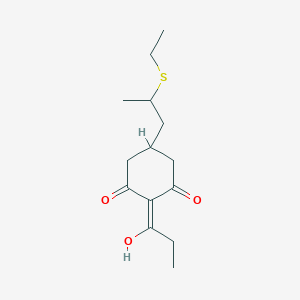
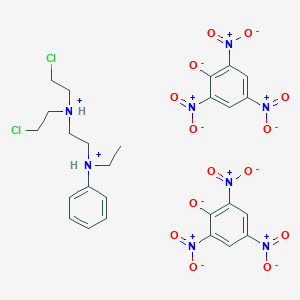
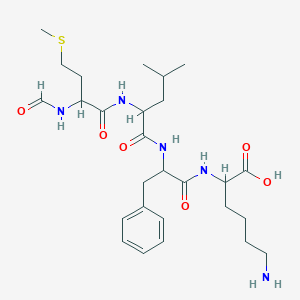
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
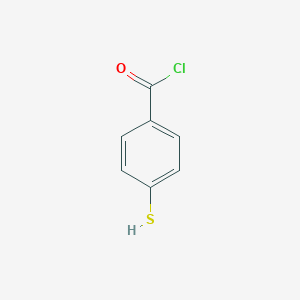
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
